molecular formula C5H5BFNO2 B071887 2-Fluoropyridine-3-boronic acid CAS No. 174669-73-9

2-Fluoropyridine-3-boronic acid

Cat. No. B071887
M. Wt: 140.91 g/mol
InChI Key: YUHZIUAREWNXJT-UHFFFAOYSA-N
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Description

“2-Fluoropyridine-3-boronic acid” is a chemical compound with the molecular formula C5H5BFNO2 . It is used in various chemical reactions and as a precursor to biologically active molecules .


Molecular Structure Analysis

The molecular structure of “2-Fluoropyridine-3-boronic acid” consists of a pyridine ring with a fluorine atom at the 2nd position and a boronic acid group at the 3rd position . The molecular weight of the compound is 140.91 .


Chemical Reactions Analysis

“2-Fluoropyridine-3-boronic acid” is involved in various chemical reactions. It is used in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions . It is also used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .


Physical And Chemical Properties Analysis

“2-Fluoropyridine-3-boronic acid” is a solid substance with a melting point of 274-283 °C . It has a molar refractivity of 31.2±0.4 cm^3 and a molar volume of 104.8±5.0 cm^3 .

Scientific Research Applications

  • Synthesis of Disubstituted 2-Fluoropyridines and 2-Pyridones : 2-Fluoropyridine-3-boronic acid derivatives are used in synthesizing 3,5-disubstituted 2-fluoropyridines and 2-pyridones, with applications in organic chemistry (Sutherland & Gallagher, 2003).

  • Boronic Acid-Diol Complexation in Biomaterials : These compounds play a significant role in biomaterials due to their ability to bind with biologically relevant diols, including saccharides and peptidoglycans, useful in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

  • Molecular Interactions in Pharmaceuticals and Biology : They are explored for their potential in interacting with organic compounds and biological molecules, which is crucial in pharmaceutical and biological applications (Hernández-Negrete et al., 2021).

  • Selective Fluorescent Chemosensors : These compounds are instrumental in the development of fluorescent sensors for detecting carbohydrates and bioactive substances, which is critical for disease prevention, diagnosis, and treatment (Huang et al., 2012).

  • Applications in Sensing : Boronic acids, including fluoropyridine-3-boronic acid derivatives, are increasingly used in sensing applications, particularly for detecting diols and other biologically significant molecules (Lacina, Skládal, & James, 2014).

  • NMR-Based Diol Recognition : They are utilized for detecting and differentiating diol-containing bioanalytes via NMR spectroscopy, particularly in biomedical research (Axthelm et al., 2015).

  • Direct Amide Formation Catalysis : These compounds act as catalysts in the direct amide formation between carboxylic acids and amines, a significant reaction in organic synthesis (Arnold et al., 2008).

  • Influence on Properties of Phenylboronic Compounds : They impact the properties of arylboronic acids, influencing their applications in chemistry, biology, and medicine (Gozdalik et al., 2017).

  • Applications in Glucose Sensing Materials : Specific derivatives are used in constructing glucose sensing materials operating at physiological pH, important in medical diagnostics (Das et al., 2003).

  • Biological Activity of Fluorinated Phenylboronic Compounds : They exhibit unique properties due to the presence of fluorine atoms, making them useful as receptors of bioanalytes and biologically active substances (Adamczyk-Woźniak & Sporzyński, 2022).

  • Fluorescence Quenching in Sensor Design : Studies on fluorescence quenching of boronic acid derivatives like 2-Fluoropyridine-3-boronic acid provide insights useful in sensor design (Melavanki, 2018).

  • Applications in OLEDs and Sensing : They find use in materials chemistry as components in OLEDs and chemical sensors due to their electron-accepting properties (Hudson & Wang, 2009).

  • Fluoride-Sensitive Redox Receptors : Boronic ester-substituted metal complexes based on these compounds serve as fluoride-sensitive redox receptors, crucial in analytical chemistry (Fabre, Lehmann, & Schlüter, 2001).

  • Optoelectronic and Biomedical Applications : Four-coordinate boron(III) complexes derived from these compounds have applications in optoelectronics and biomedical fields (Sadu et al., 2017).

  • Postfunctionalization of Boron Dipyrromethene Core : These compounds are involved in the postfunctionalization of the boron dipyrromethene core, significant in science, medicine, and biotechnology (Boens et al., 2019).

  • Boronic Acid-Catalyzed Aza-Michael Additions : They are used in boronic acid-catalyzed aza-Michael additions, important in the synthesis of functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

  • Synthesis of Natural Products and Organic Materials : They are intermediates in organic synthesis, especially in the synthesis of olefins, styrenes, biphenyl derivatives, and other natural products (Sun et al., 2015).

  • Affinity Transducer in Electrochemical Sensing : Boronate-substituted polyanilines, synthesized from these compounds, act as affinity transducers in electrochemical sensing (Nikitina et al., 2015).

properties

IUPAC Name

(2-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHZIUAREWNXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382548
Record name 2-Fluoro-3-pyridylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoropyridine-3-boronic acid

CAS RN

174669-73-9
Record name 2-Fluoro-3-pyridylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoropyridine-3-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

800 ml (1.28 mol) of n-BuLi (1.6M in hexane) are added to a solution of 188 ml (1.32 mol) of TMP in 1,000 ml of THF at -78° C. under argon. After the mixture has been stirred for 45 minutes at this temperature, 120.4 g (1.24 mol) of 2-fluoropyridine in 200 ml of THF are added in the course of 3 minutes. After the mixture has been stirred for 4 hours at -78° C., a solution of 128.8 g (1.24 mol) of trimethyl borate in 200 ml of THF is added dropwise in the course of 20 minutes. Then, 200 ml of a 1: 1 mixture of water/THF is added at 25° C., and 256 ml of concentrated HCl are added dropwise, with ice-cooling. The organic phase is separated off, and the aqueous phase is washed twice using Et2O, filtered and concentrated in vacuo. Crude yield 148.2 g.
Quantity
800 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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120.4 g
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200 mL
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solvent
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128.8 g
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reactant
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200 mL
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solvent
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Quantity
256 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
A Sutherland, T Gallagher - The Journal of Organic Chemistry, 2003 - ACS Publications
… This is based on the regioselective metalation of 5-bromo-2-fluoropyridine and the subsequent chemoselective coupling reactions of 5-bromo-2-fluoropyridine-3-boronic acid 3, as …
Number of citations: 48 pubs.acs.org
Y Jin, X Huang, RL Papke, EM Jutkiewicz… - Bioorganic & medicinal …, 2017 - Elsevier
… Our decision to start with the core 5-bromo-2-fluoropyridine-3-boronic acid (4) rather than the 2-chloro congener (toward securing analogues of 2) was predicated on the assumption …
Number of citations: 2 www.sciencedirect.com
PP Singh, SK Aithagani, M Yadav… - The Journal of …, 2013 - ACS Publications
… Likewise, heteroarylboronic acid such as 2-fluoropyridine-3-boronic acid also coupled with quinone but gave a comparatively lower yield of 10f (25%). …
Number of citations: 113 pubs.acs.org
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org
LM Baumgartner, CW Coley, BJ Reizman… - Reaction Chemistry & …, 2018 - pubs.rsc.org
… reaction platform and new MINLP algorithm to demonstrate the closed-loop optimization of the Suzuki–Miyaura cross-coupling of 3-chloropyridine and 2-fluoropyridine-3-boronic acid …
Number of citations: 87 pubs.rsc.org
S Geuns-Meyer, VJ Cee, HL Deak, B Du… - Journal of Medicinal …, 2015 - ACS Publications
… -2-ol with the more electrophilic 2-fluoropyridine reagent 19, which itself was obtained by Suzuki coupling of 4-chloropyrimidin-2-amine 17 and 2-fluoropyridine-3-boronic acid 18. 20a …
Number of citations: 42 pubs.acs.org
P Zhou, M Malamas, AJ Robichaud - ARKIVOC, 2010 - arkat-usa.org
… )-5-(4-methoxy-3-methylphenyl)-3-methyl-3,5- dihydro-4H-imidazol-4-one, 1, (32.0 g, 78.8 mmol) in EtOH (480 mL) and toluene (480 mL) was added 2-fluoropyridine-3boronic acid (7, …
Number of citations: 6 www.arkat-usa.org
S Thum, D Schepmann, RF Reinoso… - Journal of Labelled …, 2019 - Wiley Online Library
… Suzuki-Miyaura cross-coupling of aryl bromide 5a with 2-fluoropyridine-3-boronic acid and Pd(dppf)Cl 2 as catalyst afforded biaryl 5c with a fluorinated pyridyl moiety (Scheme 1). …
G Hughes - 2022 - ueaeprints.uea.ac.uk
Transient Interactions between a pinacol boronic ester and bifunctional template, bearing a Lewis basic moiety, were investigated to assess the feasibility of performing directed CH …
Number of citations: 2 ueaeprints.uea.ac.uk
BL Hodous, SD Geuns-Meyer, PE Hughes… - Journal of medicinal …, 2007 - ACS Publications
Inhibition of angiogenesis is a promising and clinically validated approach for limiting tumor growth and survival. The receptor tyrosine kinase Tie-2 is expressed almost exclusively in …
Number of citations: 116 pubs.acs.org

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